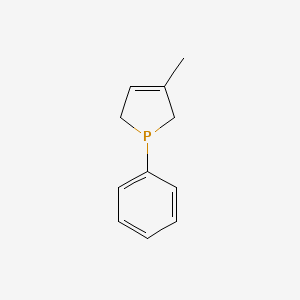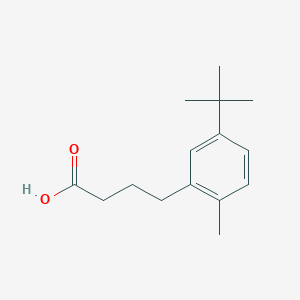
2-(1,3-Benzothiazol-2-yl)-6-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-6-methylphenol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a benzothiazole derivative, known for its applications in medicinal chemistry and material science, while the latter is an iodinated aromatic compound used in various organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically occurs in ethanol as a solvent and requires mild heating . Another method involves the use of thioamides or carbon dioxide as raw materials, promoting intramolecular cyclization .
1-iodo-2,3,4,5-tetramethylbenzene: is synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions are common, especially at the benzothiazole ring.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles.
Coupling reactions: Participates in cross-coupling reactions like Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles and iodinated products.
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the development of fluorescent probes and materials for organic electronics .
1-iodo-2,3,4,5-tetramethylbenzene: is utilized in organic synthesis as a precursor for more complex molecules. It is also used in the development of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action for 2-(1,3-Benzothiazol-2-yl)-6-methylphenol involves interaction with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of their growth or proliferation. Molecular docking studies have shown its affinity for various biological targets .
1-iodo-2,3,4,5-tetramethylbenzene: acts primarily as a building block in organic synthesis, and its mechanism of action is related to its reactivity in substitution and coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Such as 2-aminobenzothiazole, which also exhibits antimicrobial properties.
Iodinated aromatics: Like 1-iodo-4-methylbenzene, used in similar synthetic applications.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: Unique due to its specific substitution pattern, enhancing its biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: Unique due to its multiple methyl groups, affecting its reactivity and steric properties.
Propriétés
Formule moléculaire |
C24H24INOS |
|---|---|
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-6-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C14H11NOS.C10H13I/c1-9-5-4-6-10(13(9)16)14-15-11-7-2-3-8-12(11)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-8,16H,1H3;5H,1-4H3 |
Clé InChI |
PJHJNALIRLOOTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3S2)O.CC1=CC(=C(C(=C1C)C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)
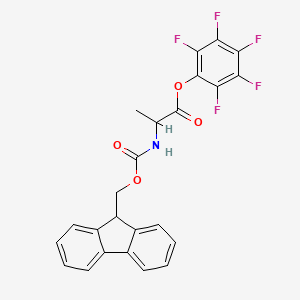
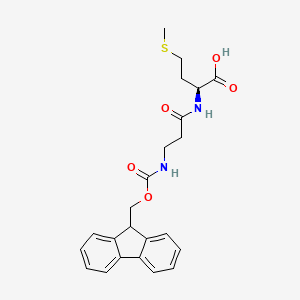
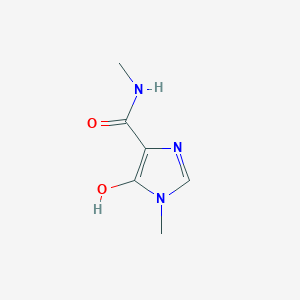
![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)
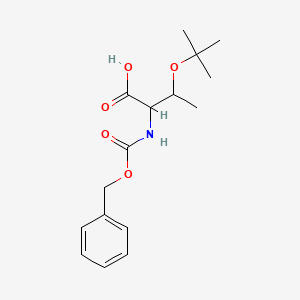
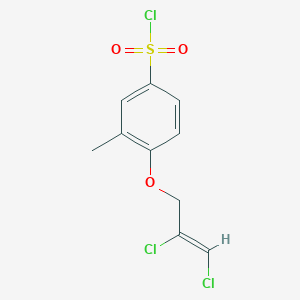
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
